Lipophilicity (LogP) Comparison: 1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine vs. Non-Fluorinated and Short-Chain Fluorinated Analogs
The target compound demonstrates significantly higher lipophilicity compared to its non-fluorinated analog, 1-(2,2-dimethylpropyl)piperazine, and its short-chain fluorinated analog, 1-(3,3,3-trifluoropropyl)piperazine. This is a critical determinant for passive membrane permeability and CNS penetration. The calculated LogP for 1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine is 2.2 (XLogP3-AA) [1], compared to 1.2044 for 1-(2,2-dimethylpropyl)piperazine [2] and 1.1107 for 1-(3,3,3-trifluoropropyl)piperazine [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.2 (XLogP3-AA) |
| Comparator Or Baseline | 1-(2,2-dimethylpropyl)piperazine: LogP 1.2044; 1-(3,3,3-trifluoropropyl)piperazine: LogP 1.1107 |
| Quantified Difference | ΔLogP = +0.9956 vs. non-fluorinated analog; ΔLogP = +1.0893 vs. short-chain fluorinated analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.05.09) and other standard calculation methods |
Why This Matters
Higher LogP indicates improved ability to cross biological membranes, a crucial advantage for designing CNS-active therapeutic candidates.
- [1] PubChem. 1-(1,3,3-Trifluoro-2,2-dimethylpropyl)piperazine. Computed Properties: XLogP3-AA. Accessed April 22, 2026. View Source
- [2] Chem960.com. 57184-50-6 (1-新戊基哌嗪, 1-(2,2-Dimethylpropyl)piperazine). LogP 1.20440. Accessed April 22, 2026. View Source
- [3] Chemsrc. Piperazine, 1-(3,3,3-trifluoropropyl)- (9CI). LogP 1.11070. Accessed April 22, 2026. View Source
